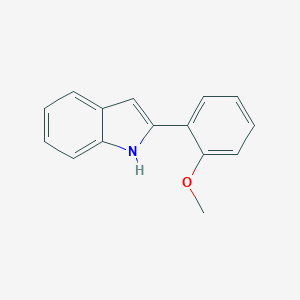

2-(2-methoxyphenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-15-9-5-3-7-12(15)14-10-11-6-2-4-8-13(11)16-14/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUBKMFGRAIVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40756-71-6 | |

| Record name | 1H-2-(2-Methoxyphenyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 2 2 Methoxyphenyl 1h Indole and Analogues

Classical Indole (B1671886) Synthesis Adaptations

Traditional methods for indole synthesis have been adapted to accommodate the regioselective introduction of aryl substituents at the C-2 position.

Modified Fischer Indolization Protocols for Aryl-Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most common and versatile methods for constructing the indole core. researchgate.netwikipedia.org The classical reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone. wikipedia.org

To synthesize 2-arylindoles such as 2-(2-methoxyphenyl)-1H-indole, the Fischer indolization is adapted by using an appropriate aryl ketone as the carbonyl component. For the target compound, this would involve the reaction of phenylhydrazine with 2-methoxyacetophenone. The resulting phenylhydrazone undergoes an acid-catalyzed intramolecular cyclization, involving a acs.orgacs.org-sigmatropic rearrangement, to yield the final 2-arylindole product. wikipedia.org

Modern modifications to this protocol have been developed to improve reaction efficiency and conditions. Microwave-assisted Fischer indolization, for example, has gained attention as a convenient method that is rapid, safe, and often provides higher yields and product quality compared to conventional heating. researchgate.netnih.gov This approach has been successfully used to regioselectively synthesize various 2-aryl-thieno[3,2-b]indoles. nih.gov Furthermore, eco-friendly, solvent-free mechanochemical protocols using ball milling have been developed, demonstrating the reaction's versatility with a broad range of arylhydrazines and carbonyl compounds. rsc.org

| Method | Catalyst/Conditions | Key Features |

| Classical Fischer Indolization | Brønsted or Lewis acids (e.g., HCl, ZnCl₂, PPA), elevated temperatures. wikipedia.org | Versatile, widely used, requires harsh conditions. wikipedia.orgorganic-chemistry.org |

| Microwave-Assisted Synthesis | Acid catalysis, microwave irradiation. researchgate.net | Rapid, safe, improved yields and product quality. researchgate.net |

| Mechanochemical Synthesis | Ball milling, oxalic acid/dimethylurea. rsc.org | Environmentally friendly, solvent-free, versatile. rsc.org |

| Buchwald Modification | Palladium catalyst, cross-coupling of aryl bromides and hydrazones. wikipedia.org | Supports hydrazone intermediacy, expands substrate scope. wikipedia.org |

Reissert Analogues and Related Cyclization Pathways

The Reissert indole synthesis provides an alternative classical route to the indole nucleus. wikipedia.org The original method involves the condensation of an ortho-nitrotoluene with diethyl oxalate in the presence of a base like potassium ethoxide. wikipedia.orgresearchgate.net This is followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate, typically using reagents like zinc in acetic acid or ferrous sulfate and ammonia, to form an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This intermediate can then be decarboxylated by heating to yield the parent indole. wikipedia.orgyoutube.com

To apply this methodology for the synthesis of a 2-aryl-substituted indole, the starting materials would need to be significantly modified. A more direct analogue for 2-substituted indoles involves the reductive cyclization of an α,β-diaryl-CF₃-enone bearing a nitro group. In this pathway, the reduction of the nitro group initiates an intramolecular cyclization to yield 2-CF₃-3-benzylindoles. researchgate.net While not a direct route to this compound, this demonstrates the principle of using reductive cyclization of a pre-functionalized nitro-aromatic precursor to construct the indole ring with substitution at the C-2 position.

Palladium-Catalyzed Coupling Reactions in Indole Annulation

Transition-metal catalysis, particularly using palladium, has revolutionized the synthesis of 2-arylindoles by enabling direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials. nih.govthieme-connect.com

Cross-Coupling Strategies for C-2 Arylation

Direct C-H arylation of the indole ring at the C-2 position is one of the most efficient modern methods for synthesizing 2-arylindoles. nih.gov These reactions typically involve the coupling of an indole with an aryl halide or its equivalent, catalyzed by a palladium complex. thieme-connect.com Various palladium precursors, such as Pd(OAc)₂, can be used. organic-chemistry.org

Several strategies have been developed that exhibit high regioselectivity for the C-2 position:

Coupling with Aryl Halides: N-substituted indoles can be selectively arylated at the C-2 position using aryl halides. acs.orgnih.gov The choice of base and catalyst loading are critical factors in optimizing these reactions and suppressing the formation of byproducts. acs.org

Coupling with Potassium Aryltrifluoroborate Salts: A mild, Pd(OAc)₂-catalyzed regioselective cross-coupling between indoles and potassium aryltrifluoroborates can produce 2-arylindoles. organic-chemistry.org This reaction proceeds at room temperature and uses a co-catalyst like Cu(OAc)₂ with air as the terminal oxidant. organic-chemistry.org

Heck-Type Reactions: An efficient one-step synthesis from indolines involves a palladium-catalyzed oxidative dehydrogenation followed by a C-2 regioselective Heck-type arylation. nih.gov This method is notable for its mild, acid- and base-free conditions, using O₂ as the sole oxidant. nih.gov

Mechanistic studies suggest that the high C-2 selectivity in many of these reactions arises from an initial electrophilic palladation at the more electron-rich C-3 position, followed by a 1,2-migration of the palladium intermediate to the C-2 position before reductive elimination. thieme-connect.comacs.org

| Arylating Agent | Catalyst System | Conditions | Selectivity |

| Aryl Halides | Pd catalyst, specific base. | Optimized temperature and catalyst loading. | High C-2 selectivity for N-substituted indoles. acs.orgnih.gov |

| Potassium Aryltrifluoroborates | Pd(OAc)₂ / Cu(OAc)₂. | Acetic acid, room temperature, air. | High C-2 selectivity. organic-chemistry.org |

| Arylboronic Acids | Pd(OAc)₂ with pyridine-type ligand. | Requires N-directing group for C-7. | C-2/C-3 arylation is common; specific ligands needed for other positions. acs.org |

Ligand Design and Optimization for Selective Synthesis

The regioselectivity and efficiency of palladium-catalyzed C-H arylation are heavily influenced by the choice of ligand coordinated to the palladium center. The rational design of ligands is crucial for controlling the reaction outcome, particularly when aiming for selective C-2 arylation over other positions like N-1, C-3, or C-7. acs.orgorganic-chemistry.org

For C-2 arylation, bulky, electron-rich phosphine ligands have been shown to be effective. organic-chemistry.org These ligands can promote the desired C-C bond formation while minimizing side reactions. For instance, in the N-arylation of indoles, specific bulky phosphine ligands in combination with Pd₂(dba)₃ were found to be optimal. organic-chemistry.org

In contrast, achieving selectivity at other positions often requires a complete change in strategy. For example, highly selective C-3 arylation has been achieved by switching to an N-heterocyclic carbene (NHC) ligand like IMes and using a magnesium base. acs.org C-7 arylation, which is particularly challenging, has been made possible by installing a specific phosphinoyl directing group on the indole nitrogen and using a pyridine-type ligand. acs.org This highlights the power of ligand and directing group choice in overriding the intrinsic reactivity of the indole core to achieve previously elusive transformations. The design of new ligands is a key area of research for facilitating challenging cross-coupling reactions. mit.edu

Green Chemistry Principles in Synthetic Route Design

In line with the growing importance of environmental sustainability, the principles of green chemistry are increasingly being applied to the synthesis of indoles. beilstein-journals.orgnih.gov This involves developing methods that reduce waste, avoid hazardous solvents, use milder conditions, and improve atom economy. rug.nl

Several of the modern synthetic approaches for 2-arylindoles align with these principles:

Use of Aqueous Media: Palladium-catalyzed direct C-2 arylation of indoles with aryl halides has been successfully performed in water at moderate temperatures (80 °C). thieme-connect.com This approach eliminates the need for toxic organic solvents and often results in improved yields and high regioselectivity. thieme-connect.com

Mechanochemistry: The use of solvent-free ball milling for the Fischer indole synthesis is a prime example of a green methodology. rsc.org This technique reduces waste and energy consumption compared to traditional solvent-based heating.

Multicomponent Reactions (MCRs): An innovative and sustainable two-step synthesis of C-2 functionalized indoles has been developed using an Ugi four-component reaction followed by an acid-induced cyclization. rug.nlrsc.org This method proceeds under mild conditions in ethanol, avoids metal catalysts, and has a significantly better ecological footprint (as measured by the E-factor) compared to many competing procedures. rug.nl

Catalysis: The shift from stoichiometric reagents in classical syntheses (e.g., strong acids or reducing metals in the Reissert reaction) to catalytic methods, especially direct C-H activation, inherently improves atom economy and reduces inorganic waste. nih.govrug.nl

These green approaches not only make the synthesis of this compound and its analogues more environmentally benign but also often lead to milder, more efficient, and economically viable processes. beilstein-journals.orgrug.nl

Catalyst Development for Environmentally Benign Syntheses

Traditional methods for indole synthesis, such as the Fischer indole synthesis, often require harsh acidic conditions and can be limited in scope. Modern research has focused on developing milder and more sustainable catalytic systems.

Metal-Free Catalysis: An emerging environmentally benign approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. A convergent synthesis of 2-aryl indoles has been developed that is promoted by NHC catalysis under mild conditions, offering a metal-free alternative to traditional cross-coupling reactions. This method avoids contamination of the final products with toxic metal impurities. mdpi-res.com

Palladium-Catalyzed Reactions: Palladium catalysis remains a powerful tool for the synthesis of 2-arylindoles. Recent advancements have focused on making these processes more environmentally friendly. One such method involves a one-step process from indolines via Pd-catalyzed oxidative dehydrogenation and a sequential C2-regioselective Heck-type reaction. This approach utilizes molecular oxygen as the sole oxidant and proceeds under mild, acid- and base-free conditions, offering a broad substrate scope and good functional group compatibility. uwindsor.ca

Heterogeneous Catalysis: The use of solid acid catalysts is another important strategy for developing environmentally benign syntheses. Heteropoly acids, such as silicotungstic acid and phosphotungstic acid supported on materials like zirconia, offer thermally stable and reusable catalytic systems for various organic transformations. These solid catalysts are non-corrosive and can be easily separated from the reaction mixture, simplifying purification and reducing waste. organic-chemistry.org

| Catalyst Type | Example | Key Advantages |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Metal-free, mild reaction conditions. mdpi-res.com |

| Homogeneous Catalyst | Palladium(II) Acetate (B1210297) | High efficiency, regioselectivity, use of O2 as oxidant. uwindsor.ca |

| Heterogeneous Catalyst | Supported Heteropoly Acids | Reusable, non-corrosive, easy separation. organic-chemistry.org |

Solvent Selection and Reaction Condition Optimization

The optimization of reaction conditions, including solvent choice and temperature, is critical for maximizing yield, minimizing byproducts, and developing sustainable synthetic protocols. The Suzuki-Miyaura cross-coupling reaction is a widely used method for the synthesis of 2-arylindoles, and its optimization has been a subject of considerable research.

Solvent Effects: The choice of solvent can significantly impact the efficiency of Suzuki-Miyaura cross-coupling reactions. Studies have shown that solvent mixtures, such as dioxane/water, can be optimal. researchgate.net Other solvents like DMF, acetonitrile, and isopropanol have also been found to be effective, with the optimal choice often depending on the specific substrates and catalyst system. researchgate.net For certain acid-catalyzed alkylation reactions, the solvent can even act as a switch to control chemoselectivity between N-alkylation and C-alkylation. nih.gov

Temperature Optimization: Temperature is another crucial parameter. While higher temperatures can increase reaction rates, they can also lead to the degradation of sensitive substrates or catalysts. For the Suzuki-Miyaura coupling, optimal temperatures can range from 60 °C to 110 °C, depending on the reactivity of the substrates and the catalyst used. arkat-usa.orgnih.gov In some cases, lower temperatures are sufficient to achieve excellent yields, which is advantageous from an energy consumption perspective. arkat-usa.org

Catalyst and Ligand Selection: The choice of palladium source and ligand is also a key aspect of optimization. Precatalyst systems have been developed to improve the efficiency and reliability of cross-coupling reactions. For instance, the use of specific palladium precatalysts with ligands like XPhos or SPhos can lead to high yields of the desired 2-arylindole products. arkat-usa.org

| Parameter | Conditions | Outcome |

| Solvent | Dioxane/Water (4:1) | Optimal for Suzuki-Miyaura coupling of PyFluor with hetero(aryl) boronic acids. researchgate.net |

| Toluene vs. HFIP | Switches selectivity between N-alkylation and C-alkylation of anilines. nih.gov | |

| Temperature | 60 °C | Sufficient for high-yield Suzuki-Miyaura coupling of chloroindoles with certain boronic acids. arkat-usa.org |

| 110 °C | Optimal for less reactive substrates in Suzuki-Miyaura cross-coupling. nih.gov | |

| Catalyst System | Pd2dba3 with SPhos/XPhos | Provides high yields in Suzuki-Miyaura coupling of nitrogen-rich heterocycles. arkat-usa.org |

Derivatization Strategies for Structural Diversification

The biological activity of this compound can be modulated through the strategic functionalization of different parts of the molecule. Derivatization at the indole nitrogen, the 2-methoxyphenyl substituent, and the indole core allows for the exploration of structure-activity relationships and the development of analogues with improved properties.

Modifications at the Indole Nitrogen (N-1)

The indole nitrogen is a common site for modification, allowing for the introduction of a variety of substituents that can influence the compound's physicochemical properties and biological activity.

N-Alkylation: A variety of methods have been developed for the N-alkylation of indoles. Copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles provides an efficient route to N-alkylated indoles. researchgate.net Organocatalytic methods, such as the enantioselective aza-Michael reaction between indoline (B122111) derivatives and α,β-unsaturated ketones, followed by oxidation, also yield N-alkylated indoles. nih.gov

N-Arylation: The introduction of an aryl group at the N-1 position can be achieved through several catalytic methods. Copper-catalyzed N-arylation using iron-catalyzed bromination of aromatics followed by coupling with the indole has been reported for the synthesis of 1-(4-methoxyphenyl)indole. wikipedia.org Palladium-catalyzed C-N bond-forming reactions are also widely used for the N-arylation of indoles. arkat-usa.org

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | N-Tosylhydrazones, CuI, KOH, P(p-tolyl)3 | N-Alkylindoles researchgate.net |

| N-Alkylation (indirect) | Indoline, α,β-unsaturated ketone, organocatalyst, then oxidation | N-Alkylindoles nih.gov |

| N-Arylation | Aryl bromide, Fe catalyst, then Indole, Cu catalyst | N-Arylindoles wikipedia.org |

| N-Arylation | Aryl halide, Pd catalyst, ligand, base | N-Arylindoles arkat-usa.org |

Functionalization of the Phenyl Substituent (2-Methoxyphenyl)

The 2-methoxyphenyl ring offers multiple sites for functionalization, which can be achieved through various synthetic strategies.

Directed Ortho-Metalation (DoM): The methoxy (B1213986) group on the phenyl ring can act as a directed metalation group (DMG). In the presence of a strong base like n-butyllithium, the ortho-protons become acidic enough to be removed, leading to an ortho-lithiated species. This intermediate can then react with a wide range of electrophiles to introduce substituents specifically at the position ortho to the methoxy group. This method provides a powerful tool for regioselective functionalization. organic-chemistry.orgacs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed for the late-stage functionalization of the 2-methoxyphenyl ring. For example, a two-step method involving an interrupted Pummerer reaction to form an S-(aryl) sulfonium salt, followed by a photoinduced palladium-catalyzed cross-coupling, can be used to synthesize 2-arylindoles. This method is compatible with various functional groups, including bromo and iodo substituents on the arene, which can serve as handles for further diversification.

| Strategy | Description | Potential Application |

| Directed Ortho-Metalation (DoM) | The methoxy group directs lithiation to the ortho position, followed by reaction with electrophiles. organic-chemistry.orgacs.org | Introduction of various functional groups at the C3' position of the 2-methoxyphenyl ring. |

| C-H/C-H Cross-Coupling | Dual palladium and photocatalysis for the coupling of N-pyrimidylindoles with simple arenes. | Late-stage functionalization of the 2-methoxyphenyl ring with other aryl groups. |

Regioselective Functionalization of the Indole Core (e.g., C-3, C-4, C-5, C-6, C-7)

The indole core itself presents several positions for functionalization, and achieving regioselectivity is a key challenge in indole chemistry.

C-3 Functionalization: The C-3 position of the indole ring is the most nucleophilic and is often the preferred site for electrophilic substitution. Iodination at the C-3 position can be achieved using iodine and potassium hydroxide, and the resulting 3-iodoindole is a versatile intermediate for further functionalization via cross-coupling reactions like Sonogashira, Suzuki-Miyaura, Heck, and Stille reactions.

C-H Functionalization of the Benzene (B151609) Ring: The functionalization of the benzene portion of the indole core (C-4, C-5, C-6, and C-7) is more challenging due to the lower reactivity of these positions. However, the use of directing groups at the N-1 position has enabled the regioselective C-H functionalization of these positions. For example, a pivaloyl directing group can facilitate the C-4 selective alkenylation of indoles. Rhodium(III)-catalyzed C-7 alkenylation of C-2 alkylated indoles has also been reported. Furthermore, an efficient route to C-7 functionalized indoles involves the reduction of the indole to an indoline, followed by C-H functionalization at the C-7 position and subsequent re-oxidation to the indole.

| Position | Method | Reagents/Catalyst |

| C-3 | Iodination followed by cross-coupling | I2, KOH; then Pd catalyst |

| C-4 | C-H Alkenylation (with directing group) | Pd(OAc)2, AgOAc, Acrylate |

| C-7 | C-H Alkenylation | Rh(III)/Cu(II) catalyst, Acrylate |

| C-7 | C-H Arylation (with directing group) | Pd(OAc)2, Phenylboronic acid, Oxidants |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-(2-methoxyphenyl)-1H-indole, both ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, provide detailed information about the atomic framework.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different protons in the molecule. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm. The aromatic protons of the indole ring and the methoxyphenyl substituent resonate in the aromatic region, generally between 6.8 and 8.0 ppm. The methoxy (B1213986) group (-OCH₃) protons are observed as a sharp singlet, typically around 3.9 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The spectrum for this compound shows distinct signals for each carbon atom. The carbon atom C2 of the indole ring, to which the methoxyphenyl group is attached, is significantly deshielded. The carbons of the methoxy group and the aromatic rings also show characteristic chemical shifts.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY experiments reveal proton-proton couplings within the indole and methoxyphenyl rings, while HSQC correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of ¹H and ¹³C signals.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole N-H | ~8.1 (br s) | - |

| Indole H3 | ~6.8 (d) | - |

| Aromatic H's | 6.8 - 7.7 (m) | 110 - 157 |

| Methoxy (-OCH₃) | ~3.9 (s) | ~55.5 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits several key absorption bands. A prominent, sharp peak is observed in the range of 3400-3500 cm⁻¹, which is characteristic of the N-H stretching vibration of the indole ring. The aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. The C-O stretching of the methoxy group is usually found in the region of 1250-1200 cm⁻¹. Furthermore, C=C stretching vibrations from the aromatic rings are observed in the 1600-1450 cm⁻¹ range.

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | 3400 - 3500 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C-O (methoxy) | Stretching | 1250 - 1200 |

| Aromatic C=C | Stretching | 1600 - 1450 |

Mass Spectrometry (HRMS, GC-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of a compound, as well as for studying its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass of this compound, allowing for the determination of its elemental formula (C₁₅H₁₃NO). This precise mass measurement helps to confirm the identity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are used to separate the compound from a mixture and subsequently analyze it by mass spectrometry. The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern can provide structural information; for instance, the loss of a methyl group from the methoxy moiety is a common fragmentation pathway.

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, shows characteristic absorption bands. These absorptions are due to π → π* electronic transitions within the conjugated indole and phenyl ring systems. The presence of the methoxy group, an auxochrome, can influence the position and intensity of these absorption maxima.

Chiral Analysis and Atropisomerism Studies

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond. In the case of this compound, the rotation around the single bond connecting the indole and methoxyphenyl rings can be restricted. This restriction can potentially lead to the existence of stable, separable atropisomers, which are non-superimposable mirror images of each other. Chiral analysis techniques, such as chiral High-Performance Liquid Chromatography (HPLC), can be employed to separate and quantify these potential atropisomers. Such studies are crucial for understanding the three-dimensional stereochemistry of the molecule.

Computational and Theoretical Investigations of 2 2 Methoxyphenyl 1h Indole

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study indole (B1671886) derivatives to understand their geometry, electronic properties, and reactivity. nih.govresearchgate.net

HOMO-LUMO Energy Gap Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. scirp.org A smaller energy gap suggests that the molecule can be easily excited, indicating higher reactivity and potential for intramolecular charge transfer (ICT). scirp.orgmaterialsciencejournal.org

For indole derivatives, the HOMO is often located on the electron-rich indole ring, while the LUMO can be distributed over other parts of the molecule, facilitating ICT upon excitation. uomphysics.net In the case of 2-(2-methoxyphenyl)-1H-indole, the presence of the methoxy (B1213986) group, an electron-donating group, on the phenyl ring can influence the electron density distribution and thus the HOMO and LUMO energies.

DFT calculations on similar indole derivatives have shown that the HOMO-LUMO energy gap is typically in the range of 4 to 5 eV. uomphysics.netacs.org This energy gap is a critical parameter in assessing the potential for applications in optoelectronics, as it relates to the energy required for electronic transitions. nih.gov The analysis of HOMO and LUMO compositions reveals the sites prone to electrophilic and nucleophilic attacks, respectively. For instance, in some 2-arylindoles, the HOMO is concentrated over the indole ring, while the LUMO is projected over both the indole and the aryl rings, indicating that these regions are involved in electronic transitions. uomphysics.net

Table 1: Frontier Molecular Orbital (FMO) Data for Representative Indole Derivatives

| Compound/Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Chloro Chalcone Derivative (B3LYP/6-311G) scirp.org | -0.21689 | -0.08978 | 0.12711 |

| Chloro Chalcone Derivative (RHF/6-311G) scirp.org | -0.30717 | 0.04286 | 0.35003 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

For this compound, the MEP map would likely show a region of high electron density around the oxygen atom of the methoxy group and the nitrogen atom of the indole ring, making these sites potential targets for electrophilic attack. Conversely, the hydrogen atom of the N-H group in the indole ring would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. nih.govresearchgate.net These maps provide a visual representation of the molecule's reactivity and are instrumental in understanding intermolecular interactions. nih.govtandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net These simulations provide detailed information about the conformational changes and flexibility of molecules, which are crucial for their biological function. researchgate.net

For this compound, MD simulations can reveal the preferred conformations of the molecule and the rotational barrier around the single bond connecting the indole and phenyl rings. The methoxy group can influence the conformational landscape due to steric hindrance and electronic effects. MD simulations of similar indole derivatives have been used to assess the stability of their complexes with biological macromolecules, such as proteins, providing insights into the dynamic nature of these interactions. nih.govnih.gov These simulations can track the fluctuations and conformational changes of the ligand within the binding site, helping to understand the stability and strength of the interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. researchgate.net

For a series of this compound derivatives, a QSAR model could be developed to predict their in vitro activity against a specific biological target. This would involve calculating various molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters. These descriptors are then correlated with the experimental biological activity using statistical methods like multiple linear regression (MLR). researchgate.net Such models can highlight the key structural features that are important for the observed activity, for instance, indicating that halogen substitutions on the phenyl ring are essential for a particular biological effect. researchgate.net

Docking Studies with Biological Macromolecules (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. ajchem-a.comchapman.edu It is a powerful tool for predicting the binding affinity and interaction patterns of small molecules with biological targets. dergipark.org.tr

Docking studies involving indole derivatives have been extensively performed to explore their potential as inhibitors of various enzymes, such as cyclooxygenases (COX), protein kinases, and carbonic anhydrases. nih.govajchem-a.commdpi.comnih.gov

Ligand-Target Interaction Profiling

Following a docking simulation, the interactions between the ligand and the target protein are analyzed in detail. This interaction profiling helps to understand the molecular basis of the binding and to identify the key amino acid residues involved in the interaction. nih.govchapman.edu

For this compound, docking studies would likely reveal a combination of hydrophobic interactions, hydrogen bonds, and pi-pi stacking interactions with the amino acid residues in the binding pocket of a target protein. mdpi.com The indole ring can participate in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The N-H group of the indole can act as a hydrogen bond donor, while the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. nih.gov The methoxyphenyl group can engage in hydrophobic interactions with nonpolar residues. researchgate.net

Table 2: Examples of Ligand-Target Interactions for Indole Derivatives from Docking Studies

| Compound | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Indole-acrylamide derivative nih.gov | Tubulin | βAsn258, βCys241 | Hydrogen bonds |

| Methoxy-substituted indole curcumin (B1669340) derivative nih.govmdpi.com | GSK-3β, EGFR, Bcr-Abl | Key active site residues | Strong binding interactions |

| 2-arylindole derivative researchgate.net | Aromatase | Ser478 | Hydrogen bond |

Binding Energy Calculations and Affinity Predictions

The existing research provides a landscape of how modifications to the indole core and its substituents influence binding to various protein targets. For instance, computational analyses have been conducted on complex indole derivatives bearing additional functional groups or altered substitution patterns. These studies have explored their potential as inhibitors for targets such as the SARS-CoV-2 main protease, cyclooxygenase (COX) enzymes, and various kinases. The calculated binding energies in these studies are specific to the particular derivative and its target protein and cannot be extrapolated to this compound.

For example, molecular docking studies on other methoxyphenyl-indole scaffolds have revealed potential interactions with the active sites of enzymes, often highlighting key hydrogen bonds and hydrophobic interactions that contribute to their binding affinity. However, the absence of a direct computational analysis for this compound means that specific data on its binding energy, predicted inhibitory constants (like Kᵢ or IC₅₀ values), and preferred binding poses with any particular biological target remain undetermined from the available literature.

To provide a quantitative understanding of its binding characteristics, dedicated in silico studies involving molecular docking and molecular dynamics simulations of this compound with specific protein targets would be required. Such research would elucidate its potential biological activities and provide the detailed binding energy data and affinity predictions that are currently unavailable.

Molecular Interactions and in Vitro Biological Activities of 2 2 Methoxyphenyl 1h Indole Derivatives

Enzyme Modulation and Inhibition Studies

Derivatives of 2-(2-methoxyphenyl)-1H-indole have been the subject of numerous studies to evaluate their potential as modulators and inhibitors of various enzymes. These investigations have revealed significant activities against several key enzyme families, including cyclooxygenases, lipoxygenases, hydrolases, kinases, HIV-1 integrase, and histone deacetylases.

Cyclooxygenase (COX) Isozyme Inhibition (e.g., COX-1, COX-2)

Cyclooxygenase (COX) is an enzyme that exists in two primary isoforms, COX-1 and COX-2. While COX-1 is involved in maintaining the gastrointestinal lining, COX-2 is primarily associated with inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often target both isoforms, leading to gastrointestinal side effects. nih.gov Consequently, the development of selective COX-2 inhibitors is a significant area of research. nih.govmdpi.com

A series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity. The results indicated that the nature of the substituent at the C-5 position of the indole (B1671886) ring and the pharmacophore at the para position of the C-2 phenyl ring influenced both selectivity and potency. researchgate.net Specifically, a derivative with a methoxy (B1213986) group at the C-5 position of the indole and a methylsulfonyl group on the phenyl ring (Compound 4e) demonstrated an IC50 value of 0.08 µM for COX-2 and a selectivity index of 291.2. researchgate.net In another study, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized. mdpi.com Among these, the derivative with a 2-methoxyphenyl substitution showed minimal anti-inflammatory activity, while those with 3-nitrophenyl, 3,4-dimethoxyphenyl, and 2,4,5-trimethoxyphenyl substitutions exhibited the highest anti-inflammatory effects. nih.govmdpi.com

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole (4e) | COX-2 | 0.08 | 291.2 | researchgate.net |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (S3) | COX-2 | Not specified | Selective for COX-2 | nih.govmdpi.com |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide (S7) | COX-2 | Not specified | Significant anti-inflammatory activity | nih.govmdpi.com |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide (S14) | COX-2 | Not specified | Significant anti-inflammatory activity | nih.govmdpi.com |

Lipoxygenase (LOX) Activity Modulation (e.g., ALOX15, 5-LOX)

Lipoxygenases (LOXs) are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, playing a role in inflammatory processes. frontiersin.org Mammalian 15-lipoxygenases (ALOX15) are of particular interest due to their involvement in inflammation and cancer models. nih.govsciprofiles.com

Studies have shown that N-substituted 5-(1H-indol-2-yl)-2-methoxyanilines act as allosteric inhibitors of the linoleate (B1235992) oxygenase activity of mammalian ALOX15 orthologs. nih.gov Specifically, (N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamates and their monofluorinated analogs are potent and selective inhibitors of rabbit and human ALOX15. nih.gov The introduction of a 2-methoxyaniline moiety into the core structure is critical for this substrate-selective inhibition of linoleic acid oxygenation, without affecting arachidonic acid oxygenation. nih.gov Molecular dynamics simulations suggest that these inhibitors bind to the active site of one monomer in an ALOX15 dimer, inducing conformational changes in the other monomer that hinder the formation of a productive enzyme-linoleic acid complex. nih.govnih.gov

In a separate study, a series of N-1 and C-3 substituted indole derivatives were evaluated for their 5-Lipoxygenase (5-LOX) inhibitory activities. ijpsr.com

| Compound/Derivative | Target | Activity | Mechanism of Action | Reference |

| (N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamates | ALOX15 | Potent and selective inhibition of linoleate oxygenase activity | Allosteric inhibition | nih.gov |

| Monofluorinated analogues of (N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamates | ALOX15 | Potent and selective inhibition of linoleate oxygenase activity | Allosteric inhibition | nih.gov |

Hydrolase Enzyme Inhibition (e.g., Urease, Cholinesterase)

Hydrolase enzymes, such as urease and cholinesterases, are important targets for drug development. Urease is implicated in bacterial pathogenesis, while cholinesterases are key enzymes in the nervous system. ufmg.brnih.gov

A series of chiral thioureas were synthesized and tested for their urease inhibitory activity. tubitak.gov.tr One derivative, N-(4-(diethylamino)phenyl)-N'-(2-mercapto-carboxyethanyl)thiourea, showed the highest activity. tubitak.gov.tr In another study, novel diamide (B1670390) derivatives were evaluated, with one compound showing significantly higher urease inhibition than the standard, thiourea. researchgate.net Furthermore, some furan/thiophene-2-carboxamide derivatives have demonstrated notable urease inhibition. researchgate.net

Regarding cholinesterase inhibition, a series of indol-2-carboxylic acid esters containing an N-phenylpiperazine fragment were synthesized and evaluated. nih.gov A quaternary ammonium (B1175870) salt of 1H-indole-2-carboxylic acid with an N-phenylpiperazine fragment and a nitro group at the C-4 position demonstrated the most potent activity against acetylcholinesterase. nih.gov

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| N-(4-(diethylamino)phenyl)-N'-(2-mercapto-carboxyethanyl)thiourea | Urease | Not specified | tubitak.gov.tr |

| Quaternary ammonium salt of 1H-indole-2-carboxylic acid with N-phenylpiperazine and C-4 nitro group (7c) | Acetylcholinesterase | Not specified | nih.gov |

Kinase Inhibition (e.g., VEGFR-2)

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Therefore, inhibiting VEGFR-2 is a key strategy in cancer therapy. nih.govmdpi.com

Several this compound derivatives have been investigated as VEGFR-2 inhibitors. A newly designed 1H-indole derivative (compound 7) showed potent VEGFR-2 inhibitory activity with an IC50 value of 25 nM, which was better than the reference drug sorafenib (B1663141) (IC50 = 35 nM). mdpi.com In another study, new rigid sorafenib analogues based on the indole ring were developed, and the most potent compound (33) successfully inhibited VEGFR-2 with an IC50 of 95.7 ± 3.2 nM. rsc.org Furthermore, a series of quinoxaline-2(1H)-one derivatives were synthesized, with some compounds showing excellent VEGFR-2 inhibitory activity, even better than sorafenib. nih.gov

| Compound/Derivative | Target | IC50 (nM) | Reference |

| Compound 7 (a 1H-indole derivative) | VEGFR-2 | 25 | mdpi.com |

| Compound 33 (rigid sorafenib analogue) | VEGFR-2 | 95.7 | rsc.org |

| Compound 22 (2-methoxypyridine derivative) | VEGFR-2 | 1.33 | nih.gov |

| Compound 23 (2-methoxypyridine derivative) | VEGFR-2 | 1.63 | nih.gov |

| Compound 18 (quinolinone derivative) | VEGFR-2 | 48.8 | nih.gov |

| Compound 19 (quinolinone derivative) | VEGFR-2 | 51.09 | nih.gov |

HIV-1 Integrase Strand Transfer Inhibition

HIV-1 integrase is a crucial enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for integrating the viral DNA into the host genome. rsc.orgnih.gov Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are effective antiretroviral drugs. rsc.orgnih.gov

Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of new HIV-1 integrase inhibitors. rsc.orgrsc.orgresearchgate.net A study found that derivatives with a 2-methoxyphenyl or 3-methoxyphenyl (B12655295) group at the C3 position of the indole core exhibited the best activity, improving the inhibitory effect approximately three-fold compared to the parent compound. rsc.org Specifically, the introduction of a 2-methoxyphenyl group (compound 4a) led to an IC50 value of 10.06 µM. rsc.org Further optimization led to the discovery of compound 17a, which markedly inhibited integrase with an IC50 value of 3.11 µM. rsc.orgresearchgate.net

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Indole-2-carboxylic acid derivative with 2-methoxyphenyl at C3 (4a) | HIV-1 Integrase | 10.06 | rsc.org |

| Indole-2-carboxylic acid derivative with 3-methoxyphenyl at C3 (4b) | HIV-1 Integrase | Not specified | rsc.org |

| Compound 17a | HIV-1 Integrase | 3.11 | rsc.orgresearchgate.net |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression by removing acetyl groups from histones. google.comturkjps.org Their dysregulation is linked to cancer, making them an attractive target for anticancer drug development. google.comturkjps.org HDAC inhibitors have shown promise as therapeutic agents. turkjps.org

Indole derivatives have been explored as HDAC inhibitors. google.com A series of hydroxamic acid-based HDAC inhibitors with a tetrahydro-β-carboline core were designed and synthesized. rsc.org The optimal compound, 13d, potently inhibited HDAC1. rsc.org In another study, N-(2-aminophenyl)-1H-indole-6-carboxamide was found to be a selective inhibitor of HDAC3. mdpi.com

| Compound/Derivative | Target | Activity | Reference |

| Compound 13d (tetrahydro-β-carboline derivative) | HDAC1 | Potent inhibition | rsc.org |

| N-(2-aminophenyl)-1H-indole-6-carboxamide | HDAC3 | Selective inhibition | mdpi.com |

Other Enzyme Targets

While research has heavily focused on the interaction of this compound derivatives with well-known neurological targets, the broader indole scaffold has been investigated for its inhibitory activity against a variety of other enzymes. These studies highlight the versatility of the indole core in designing enzyme inhibitors for various therapeutic areas.

Derivatives of the 1H-indole structure have demonstrated significant potential as inhibitors of cyclooxygenase (COX) enzymes. Specifically, a series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 isozymes. researchgate.net Among these, the compound 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole (4e) emerged as a highly potent and selective COX-2 inhibitor with an IC50 value of 0.08 µM and a selectivity index of over 291. researchgate.net Molecular docking studies suggested that the methoxy group at the C-5 position and the para-SO2Me substituent on the C-2 phenyl ring play crucial roles in its high affinity and selectivity for the COX-2 active site. researchgate.net

The indole nucleus is also a key feature in inhibitors of enzymes implicated in cancer progression. For instance, novel 1-(phenylsulfonyl)-1H-indole derivatives have been developed to target the EphA2 receptor, which is involved in glioblastoma. nih.gov One such compound demonstrated significant antiproliferative activity by inhibiting the EphA2–ephrin-A1 interaction and suppressing its phosphorylation. nih.gov Furthermore, other indole derivatives have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme often overexpressed in various cancers. nih.gov Additionally, coumarin-indole hybrids have been synthesized and shown to inhibit tubulin polymerization, a critical process in cell division, exhibiting potent anticancer activity against various cancer cell lines. nih.gov

In the context of metabolic disorders, coumarin-indole hybrids have also been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov One derivative, 3-((1H-indol-3-yl)(3-phenoxyphenyl)methyl)-4-hydroxy-2H-chromen-2-one, was identified as a competitive inhibitor of α-glucosidase, suggesting the potential of indole-based compounds in the management of type 2 diabetes. nih.gov

Moreover, certain indole derivatives have been found to be selective inhibitors of the linoleate oxygenase activity of the ALOX15 enzyme, which is involved in inflammatory processes. mdpi.com This substrate-specific inhibition suggests an allosteric mechanism of action. mdpi.comnih.gov

It is important to note that while these findings pertain to the broader class of indole derivatives, they underscore the potential for this compound analogues to be developed as inhibitors for a wide array of enzymatic targets beyond those traditionally associated with neuroscience.

Receptor Binding and Ligand Affinities (In Vitro)

Dopamine (B1211576) Receptor Subtype Selectivity (e.g., D2, D3, D4)

The this compound scaffold, particularly when incorporated into a larger molecule containing a piperazine (B1678402) ring, has been a key structural motif in the development of ligands with high affinity and selectivity for dopamine receptor subtypes. The D2-like receptor family, which includes the D2, D3, and D4 subtypes, are critical targets for antipsychotic medications. nih.govfrontiersin.org

A series of substituted 1H-indolyl carboxylic acid amides featuring an N-(2-methoxyphenyl)piperazine moiety were synthesized and evaluated for their binding affinities at human D2, D3, and D4 receptors. nih.gov Two compounds from this series demonstrated high binding affinity for the D3 receptor (Ki = 0.18 and 0.4 nM) and notable selectivity over the D2 receptor (87-fold and 60-fold, respectively). nih.gov These compounds exhibited low affinity for D4 receptors. nih.gov The high D3 receptor affinity and selectivity of these indole derivatives make them valuable research tools and potential candidates for therapeutic development.

Further structure-activity relationship (SAR) studies on a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines highlighted the impact of the 2-methoxyphenyl substituent on binding affinity and selectivity. acs.org The presence of a 2-methoxyphenyl group on the piperazine ring is a common feature in ligands designed to target D3 receptors. acs.org For example, the compound N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide and its analogues have been investigated for their D2/D3 receptor selectivity. nih.gov

In some cases, derivatives have been identified as positive allosteric modulators (PAMs) of dopamine receptors. For instance, [5-fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoro-1H-indol-1-yl)methanone was identified as a potent PAM at human D2 receptors, enhancing the effects of dopamine without competing with orthosteric ligands. doi.org

The table below summarizes the in vitro binding affinities of selected this compound derivatives at dopamine receptor subtypes.

| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D3 vs D2 Selectivity | Reference |

|---|---|---|---|---|---|

| 14a | 15.6 | 0.18 | >1000 | 87-fold | nih.gov |

| 14b | 24.1 | 0.4 | >1000 | 60-fold | nih.gov |

| 15a | 15.6 | 2.0 | - | 7.8-fold | nih.gov |

| 15b | 33.6 | 4.0 | - | 8.4-fold | nih.gov |

Cannabinoid Receptor (CB1, CB2) Allosteric Modulation

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, has emerged as a significant target for therapeutic intervention. semanticscholar.org Rather than directly activating or blocking these receptors, allosteric modulation offers a more nuanced approach to regulating their activity. nih.gov Indole-2-carboxamide derivatives have been identified as a viable template for developing allosteric modulators of the CB1 receptor. acs.org

One of the prototypical CB1 allosteric modulators is 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569). acs.org Structure-activity relationship studies on this scaffold have revealed key structural features that influence binding affinity (KB) and cooperativity (α). These include the length of the alkyl chain at the C3-position, the presence of an electron-withdrawing group at the C5-position, the linker length between the amide and the phenyl ring, and the substituent on the terminal amino group. acs.org

Through these optimization efforts, a potent CB1 positive allosteric modulator (PAM), 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, was identified with a KB of 259.3 nM and a high binding cooperativity (α) of 24.5. acs.org Another derivative, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide, exhibited one of the lowest KB values (89.1 nM) for a CB1 allosteric modulator. acs.org Interestingly, while these compounds are positive allosteric modulators of agonist binding, they can act as antagonists of G-protein coupling while promoting β-arrestin-mediated signaling. acs.org

While much of the research on indole-based allosteric modulators has focused on the CB1 receptor, there is growing interest in developing modulators for the CB2 receptor. mdpi.com The combination of a dual CB1/CB2 orthosteric agonist with a positive allosteric modulator has been shown to enhance neuroprotective activity in vitro. mdpi.com While the specific involvement of the this compound core in CB2 allosteric modulation is less defined, the broader indole scaffold remains a promising starting point for the design of such molecules.

The table below presents data on the allosteric modulation of the CB1 receptor by selected indole-2-carboxamide derivatives.

| Compound | CB1 KB (nM) | Binding Cooperativity (α) | Functional Effect | Reference |

|---|---|---|---|---|

| 12d | 259.3 | 24.5 | PAM (binding), Antagonist (G-protein), Agonist (β-arrestin) | acs.org |

| 12f | 89.1 | - | PAM (binding), Antagonist (G-protein), Agonist (β-arrestin) | acs.org |

| ORG27569 (1) | - | - | PAM (binding), Antagonist (G-protein), Agonist (β-arrestin) | acs.org |

Serotonin (B10506) Receptor (5-HT6) Antagonism

The serotonin 5-HT6 receptor is a G-protein coupled receptor primarily expressed in the brain and has been implicated in cognitive processes, making it a target for the treatment of cognitive deficits in conditions like Alzheimer's disease. nih.govresearchgate.netderpharmachemica.com A significant number of 5-HT6 receptor antagonists are based on an indole scaffold, often featuring an arylsulfonyl group. derpharmachemica.comnih.gov

The pharmacophore for 5-HT6 receptor ligands generally consists of a basic ionizable amine (often a piperazine), a hydrogen bond acceptor (like a sulfonamide or sulfone), and a hydrophobic group, for which the indole ring is well-suited. derpharmachemica.com N1-arylsulfonyl-3-piperazinyl methyl indole derivatives have been reported as potent and selective 5-HT6 receptor ligands. derpharmachemica.com

While 1-(2-methoxyphenyl)piperazine (B120316) itself binds to 5-HT6 receptors with low affinity, the addition of an appropriate arylsulfonamide can result in high-affinity compounds. nih.gov Research has shown that the 5-HT6 receptor can tolerate a 2-phenyl substituent on the indole ring, and the introduction of an N1-benzenesulfonyl group can further enhance affinity. nih.gov

Derivatives of 2-phenyl-1H-indole have been investigated as 5-HT6 receptor antagonists. nih.gov The nature of the substituent on the indole nitrogen and at the 2-position of the indole ring can influence whether a compound acts as an antagonist, a partial agonist, or a full agonist. nih.gov

The table below provides binding affinity data for selected indole derivatives at the 5-HT6 receptor.

| Compound | 5-HT6 Ki (nM) | Functional Activity | Reference |

|---|---|---|---|

| Ro 04-6790 (2) | 47 | Antagonist | nih.gov |

| Ro 63-0563 (3) | 12 | Antagonist | nih.gov |

| SB-271046 (4) | 1.3 | Antagonist | nih.gov |

| MS-245 (5) | 2.1 | Antagonist | nih.gov |

| EMDT (7) | - | Agonist | nih.gov |

Sigma Receptor (σ1, σ2) Binding

Sigma (σ) receptors, classified into σ1 and σ2 subtypes, are intracellular proteins that have been implicated in a variety of cellular functions and are considered targets for the treatment of central nervous system disorders and cancer. nih.govmdpi.com The indole scaffold has been a fruitful starting point for the development of ligands with high affinity for sigma receptors. nih.govacs.org

A series of indole-based compounds were synthesized and evaluated for their affinity towards σ1 and σ2 receptor subtypes. nih.gov Some derivatives showed high affinity and selectivity for σ2 receptors. nih.gov For instance, 1-{3-[4-(substitutedphenyl)piperazin-1-yl]propyl}-1H-indole derivatives displayed high affinity for the σ2 subtype. nih.gov

Given that many N-phenylpiperazine analogues exhibit high affinity for sigma receptors, compounds containing this moiety are often screened for sigma receptor binding to ensure selectivity for their primary target. nih.gov For example, the potent D3 receptor partial agonists with an indole-2-carboxamide core and an N-(2-methoxyphenyl)piperazine group showed low binding affinity at both σ1 and σ2 receptors, which is a desirable characteristic for a selective dopamine receptor ligand. nih.gov

In a separate study, a series of 2,7-diazaspiro[4.4]nonane derivatives were developed as potent sigma receptor ligands. acs.org One compound, which incorporates a 2-methoxyphenyl group, exhibited high binding affinity for both σ1 and σ2 receptors (KiS1R = 3.5 nM, KiS2R = 2.6 nM). acs.org

The table below summarizes the in vitro binding affinities of selected indole derivatives at sigma receptor subtypes.

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Reference |

|---|---|---|---|

| (±)-7 | 48.4 | 0.59 | upenn.edu |

| (±)-8 | 108 | 4.92 | upenn.edu |

| 9d (AD258) | 3.5 | 2.6 | acs.org |

| 14a | >1000 | >1000 | nih.gov |

| 14b | >1000 | >1000 | nih.gov |

Other Receptor Interactions

Beyond the well-characterized interactions with dopamine, cannabinoid, serotonin, and sigma receptors, derivatives of the this compound scaffold have the potential to interact with a range of other receptor systems. The inherent structural features of these compounds, often including a privileged indole core and a pharmacologically active N-arylpiperazine moiety, make them candidates for binding to multiple G-protein coupled receptors (GPCRs).

For example, some D3-selective ligands that incorporate a 2-methoxyphenylpiperazine group have also been evaluated for their affinity at the serotonin 5-HT1A receptor. frontiersin.org One such compound, while not having an indole core, demonstrated that this class of molecules can possess significant affinity for 5-HT1A receptors (Ki = 6.4 nM) in addition to their high affinity for the D3 receptor. frontiersin.org This suggests that indole-based analogues could also exhibit polypharmacology, which could be either a desirable trait for treating complex diseases or a source of off-target effects.

The broad biological activity of the indole nucleus itself points to the possibility of interactions with numerous other receptors. ijpsr.com Indole derivatives have been explored for their activity at adrenergic receptors, and it is plausible that specific substitution patterns on the this compound core could confer affinity for these or other receptor systems. As the exploration of the chemical space around this scaffold continues, it is likely that additional receptor interactions will be identified, further expanding the potential therapeutic applications of this versatile chemical class.

Cellular Response and Pathway Modulation (In Vitro Cell-Based Assays)

The indole scaffold, particularly when substituted at the 2-position with a methoxyphenyl group, has been the subject of extensive research to evaluate its interaction with cellular systems. These investigations have revealed a broad spectrum of biological activities, demonstrating the potential of these derivatives to modulate key cellular pathways involved in cancer, inflammation, and infectious diseases.

Derivatives of 2-(methoxyphenyl)-1H-indole have demonstrated significant cytotoxic and antiproliferative effects across a variety of human cancer cell lines. The potency of these compounds is often influenced by the specific substitution patterns on both the indole and phenyl rings.

One study highlighted that an indole-chalcone derivative, (E)-3-(2-(4-methoxyphenyl)-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile, possesses pro-apoptotic potential. nih.gov Another investigation into 2-(thiophen-2-yl)-1H-indole derivatives, a structurally related class, identified compounds with potent anticancer activity against the HCT-116 colon cancer cell line, with IC50 values as low as 7.1±0.07 µM. researchgate.net Similarly, certain indole-curcumin derivatives with methoxy substitutions have shown potent activity against Hep-2, A549, and HeLa cell lines. research-nexus.net

A series of 1-(phenylsulfonyl)-1H-indole derivatives targeting the EphA2 receptor, which is crucial in glioblastoma, showed that one compound could inhibit U251 glioblastoma cell proliferation with an IC50 value of 2.6 μM. research-nexus.net Furthermore, research into monocarboxylate transporter 1 (MCT1) inhibitors revealed that an indole derivative with a 2-methoxyphenyl group exhibited an IC50 of 135 ± 2 nM, while a 4-methoxyphenyl (B3050149) derivative had an IC50 of 81.0 ± 4 nM against A-549 cells. acs.org

A carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, was found to inhibit the proliferation of A549 lung cancer cells with an IC50 value of 45.5 µg/mL. informahealthcare.com

| Compound Class / Derivative | Cell Line | Activity | IC50 / LC50 Value | Citation |

|---|---|---|---|---|

| 2-(Thiophen-2-yl)-1H-indole derivative (4g) | HCT-116 (Colon) | Cytotoxic | 7.1±0.07 µM | researchgate.net |

| 2-(Thiophen-2-yl)-1H-indole derivative (4a) | HCT-116 (Colon) | Cytotoxic | 10.5±0.07 µM | researchgate.net |

| 2-(Thiophen-2-yl)-1H-indole derivative (4c) | HCT-116 (Colon) | Cytotoxic | 11.9±0.05 µM | researchgate.net |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 (Lung) | Anti-proliferative | 45.5 µg/mL | informahealthcare.com |

| Methoxy-substituted indole curcumin (B1669340) derivative (27) | HeLa (Cervical) | Anticancer | 4 µM | research-nexus.net |

| Methoxy-substituted indole curcumin derivative (27) | Hep-2 (Laryngeal) | Anticancer | 12 µM | research-nexus.net |

| Methoxy-substituted indole curcumin derivative (27) | A549 (Lung) | Anticancer | 15 µM | research-nexus.net |

| Indole derivative (1c) | HeLa (Cervical) | Cytotoxic | 0.50 µM | nih.gov |

| Indole derivative (1c) | MCF-7 (Breast) | Cytotoxic | 0.55 µM | nih.gov |

| Indole derivative (1c) | HepG2 (Liver) | Cytotoxic | 0.9 µM | nih.gov |

| This compound derivative | A-549 (Lung) | MCT1 Inhibition | 135 ± 2 nM | acs.org |

| 2-(4-Methoxyphenyl)-1H-indole derivative | A-549 (Lung) | MCT1 Inhibition | 81.0 ± 4 nM | acs.org |

The anti-inflammatory properties of indole derivatives are well-documented, with many compounds acting through the inhibition of key inflammatory enzymes and cytokines. mdpi.com The drug Indoxole, a 2,3-bis(4-methoxyphenyl)indole, is a known cyclooxygenase (COX) inhibitor with potent anti-inflammatory activity. ncats.io

Recent studies on novel N-methylsulfonyl-indole derivatives have identified compounds with significant in vitro anti-inflammatory activity. tandfonline.com Specifically, certain derivatives were found to be dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), a desirable profile for anti-inflammatory agents with a potentially reduced risk of gastrointestinal side effects. research-nexus.netresearchgate.net For instance, compound 5d from one study emerged as a potent dual COX-2/5-LOX inhibitor. research-nexus.nettandfonline.com

In cellular assays using RAW264.7 macrophages, novel indoline (B122111) derivatives have shown the ability to suppress lipopolysaccharide (LPS)-induced elevation of inflammatory mediators, including nitric oxide (NO), TNF-α, and IL-6, at concentrations ranging from 1 pM to 1 nM. nih.gov In a related study, active 2-(thiophen-2-yl)-1H-indole derivatives caused a significant decrease in the level of oncogenic IL-6 in HCT-116 colon cancer cells. researchgate.net

| Compound Class / Derivative | Target | Activity | IC50 Value | Citation |

|---|---|---|---|---|

| N-methylsulfonyl-indole derivative (5d) | COX-2 / 5-LOX | Dual Inhibition | Not Specified | research-nexus.nettandfonline.com |

| N-methylsulfonyl-indole derivative (4e) | COX-2 | Inhibition | Not Specified | research-nexus.netresearchgate.net |

| Indoline derivatives | TNF-α, IL-6, NO | Inhibition (LPS-induced) | 1 pM - 1 nM | nih.gov |

| Indoxole (2,3-bis(4-methoxyphenyl)indole) | Cyclooxygenase (COX) | Inhibition | Not Specified | ncats.io |

In one study, a carbothioamide derivative of 2-indole, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, demonstrated significant free radical scavenging activity in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, with an IC50 concentration of 27.8 µg/ml. informahealthcare.com This antioxidant capacity may contribute to its observed anti-angiogenic and anti-proliferative effects. informahealthcare.com

Other studies have highlighted newly synthesized 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives that showed remarkable antioxidant activity in both DPPH and electron paramagnetic resonance (EPR) spectroscopy assays, which correlated with their cytotoxic effects on cancer cell lines. researchgate.net In a cellular context, novel indoline derivatives have been shown to protect RAW264.7 macrophages against cytotoxicity induced by hydrogen peroxide (H₂O₂), a potent reactive oxygen species (ROS). nih.gov This protective effect underscores the potential of these compounds to mitigate oxidative stress at the cellular level. nih.gov

A significant mechanism of antibiotic resistance in bacteria is the active efflux of drugs from the cell, mediated by efflux pumps. Certain indole derivatives have been identified as potent efflux pump inhibitors (EPIs), capable of restoring the efficacy of conventional antibiotics against resistant bacterial strains.

The NorA efflux pump in Staphylococcus aureus is a primary target for this class of compounds. acs.org Derivatives of 6-(4-methoxyphenyl)-1H-indole-2-carboxylic acid have been shown to lower the minimum inhibitory concentration (MIC) of antibiotics, suggesting they act by inhibiting bacterial efflux pumps. researchgate.net

In vitro studies have confirmed this mechanism. Indole derivatives were shown to increase the accumulation of the NorA substrate ethidium (B1194527) bromide (EtBr) inside NorA-overexpressing S. aureus SA-1199B cells. nih.gov They also significantly reduced the rate of EtBr extrusion from these cells. nih.gov For example, combining 2-(2-Hydroxyphenyl)-1H-indole derivatives with tetracyclines resulted in a decreased MIC of the antibiotic against methicillin-resistant S. aureus (MRSA). acs.org The presence of a halogen atom at the C-5 position of the indole core has been noted as being important for potent NorA EPI activity.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several derivatives of 2-(methoxyphenyl)-1H-indole have shown promising anti-angiogenic activity in various in vitro and ex vivo models.

A notable example is 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, which exhibited anti-angiogenic activity with an IC50 of 56.9 µg/mL in a rat aorta angiogenesis assay. informahealthcare.com This compound also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for blood vessel formation, with an IC50 of 76.3 µg/mL. informahealthcare.com

Other indole derivatives have been found to target tubulin, a key component of the cytoskeleton involved in cell division and migration. nih.gov One such derivative, compound 29e , significantly inhibited HUVEC tube formation, migration, and invasion in vitro. nih.gov These findings suggest that the anti-angiogenic effects of these compounds may stem from their ability to disrupt endothelial cell proliferation and function. informahealthcare.comnih.gov

| Compound / Derivative | Assay | Activity | IC50 Value | Citation |

|---|---|---|---|---|

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Rat Aorta Angiogenesis Assay | Anti-angiogenic | 56.9 µg/mL | informahealthcare.com |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | HUVEC Proliferation | Anti-proliferative | 76.3 µg/mL | informahealthcare.com |

| Indole derivative (29e) | HUVEC Tube Formation | Inhibition | Not Specified | nih.gov |

| Indole derivative (29e) | HUVEC Migration | Inhibition | Not Specified | nih.gov |

| Indole derivative (29e) | HUVEC Invasion | Inhibition | Not Specified | nih.gov |

The indole scaffold is present in numerous compounds with a wide range of antiviral activities, including against Herpes Simplex Virus-1 (HSV-1) and influenza A. mdpi.comtandfonline.comresearchgate.net A particularly promising area of research is the development of indole-based derivatives as HIV-1 fusion inhibitors.

These small molecules target the viral envelope glycoprotein (B1211001) gp41, which is essential for the fusion of HIV-1 with host cells. ncats.io The mechanism involves binding to a conserved hydrophobic pocket on the N-heptad repeat (NHR) coiled-coil of gp41, thereby preventing the conformational changes required for membrane fusion. ncats.io

Structure-based design has led to the development of a series of indole compounds with potent fusion inhibitory properties. ncats.io For example, benzyl-substituted bis-indole compounds have demonstrated activity against both cell-cell and virus-cell fusion with IC50 values of approximately 0.9 μM. One specific derivative, 3-((1-(3-methoxyphenyl)-1H-indol-6-yl)methyl)benzoic acid , was synthesized as part of these efforts to develop small-molecule HIV-1 fusion inhibitors. ncats.io The antiviral potency of these compounds often correlates strongly with their experimental binding affinities for the gp41 hydrophobic pocket. ncats.io

Molecular Mechanism of Action at the Cellular Level

The biological activities of this compound and its derivatives are underpinned by a variety of molecular mechanisms at the cellular level. Research has demonstrated that these compounds can modulate critical cellular signaling pathways, trigger programmed cell death (apoptosis), halt the cell division cycle, and inhibit the function of specific enzymes. These actions collectively contribute to their observed effects in in vitro studies, particularly their anticancer potential.

Influence on Cellular Signaling Pathways

Derivatives of this compound exert their influence by intervening in complex signaling networks that regulate cell growth, proliferation, and survival.

One derivative, 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide (HJZ-12), has been shown to inhibit the viability of benign prostatic hyperplasia (BPH-1) cells through a mechanism that is independent of its antagonism of α1-adrenoceptors. frontiersin.org Further investigation revealed that the Polycomb group protein Bmi-1 is a key mediator of the cellular effects of HJZ-12. researchgate.net Downregulation of Bmi-1 was found to enhance the compound's ability to induce apoptosis in these cells. researchgate.net

In the context of cancer cells, other indole derivatives have been found to modulate different pathways. For instance, a novel synthesized indole derivative, referred to as 10b, was found to suppress the growth of A549 and K562 cancer cells by modulating the EGFR and p53-MDM2 mediated pathway. tandfonline.com Another study on 2-(thiophen-2-yl)-1H-indole derivatives demonstrated a significant decrease in the levels of oncogenic factors such as miR-25, IL-6, and C-Myc, alongside an increase in the expression of tumor suppressor microRNAs, miR-30C and miR-107, in HCT-116 colon cancer cells. researchgate.net

Furthermore, a class of 1H-indole-2-carbohydrazide derivatives has been identified as inducers of methuosis, a type of non-apoptotic cell death. The derivative known as 12A was found to trigger this process through the activation of the MAPK/JNK signaling pathway. nih.gov This compound also appeared to cause endoplasmic reticulum (ER) stress, as the induced cellular vacuoles may originate from the ER. nih.gov In a different context, a synthetic cannabinoid derivative, (2-Methoxyphenyl)(1-pentyl-1H-indole-3-yl)methanone, has been shown to inhibit the binding of guanine (B1146940) nucleotide-binding protein (G protein) and increase the production of inositol (B14025) phosphates. biosynth.com

Induction of Apoptosis

A primary mechanism through which many this compound derivatives exhibit anticancer activity is the induction of apoptosis, or programmed cell death.

For example, the derivative HJZ-12 was found to significantly induce apoptosis in BPH-1 cells in a dose-dependent manner. frontiersin.orgfrontiersin.org This was accompanied by a corresponding increase in the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. frontiersin.org Another derivative, N-(2-Methoxyphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5h) and its related compound 5r, also demonstrated potent pro-apoptotic effects in HepG2 liver cancer cells. nih.gov Compound 5r induced apoptosis in a caspase-8-dependent manner, evidenced by the time- and dose-dependent cleavage of poly ADP-ribose polymerase (PARP) and increased activity of caspase-3 and caspase-8. nih.gov

Studies on other derivatives have shown similar outcomes. A 3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one compound was found to induce apoptosis in H460 and A549 cancer cell lines. Likewise, preliminary research suggests that 1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile may inhibit cancer cell growth by interacting with pathways involved in apoptosis. smolecule.com The pro-apoptotic potential has been highlighted for other derivatives as well, such as (E)-3-(2-(4-methoxyphenyl)-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile. ijpsr.com

| Compound Derivative | Cell Line | Observed Apoptotic Effect | Key Markers |

|---|---|---|---|

| HJZ-12 | BPH-1 | Dose-dependent increase in apoptotic cells (23% at 5 µM, 62% at 10 µM, 84% at 15 µM). frontiersin.org | Caspase-3 activation. frontiersin.org |

| Compound 5r | HepG2 | Induction of caspase-8-dependent apoptosis. nih.gov | Time- and dose-dependent cleavage of PARP; increased caspase-3 and caspase-8 activity. nih.gov |

| 3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one | H460, A549 | Induction of apoptosis. | Not specified. |

| Compound 10b | A549, K562 | Exhibited good apoptosis characteristics. tandfonline.com | Not specified. |

Promotion of Cell Cycle Arrest

Interrupting the cell division cycle is another key cellular mechanism attributed to this compound derivatives, preventing the proliferation of cancer cells.

Several derivatives have been shown to cause cell cycle arrest at the G2/M phase, which is the checkpoint before cells enter mitosis. For example, an indole-chalcone derivative was found to block the cell cycle in the G2/M phase in cancer cells. mdpi.com Similarly, the derivative known as 10b caused G2/M phase arrest in both A549 and K562 cells. tandfonline.com This G2/M arrest was also observed in H460 and A549 cell lines treated with a 3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one compound.